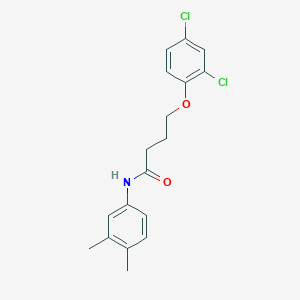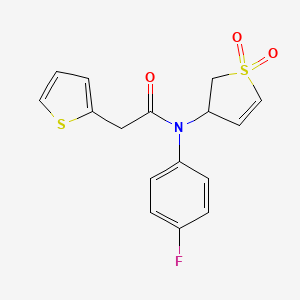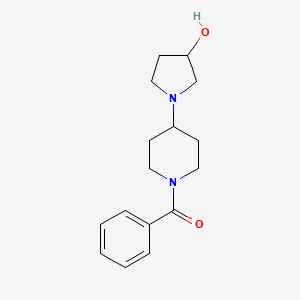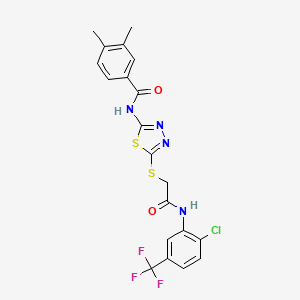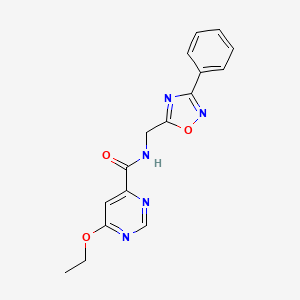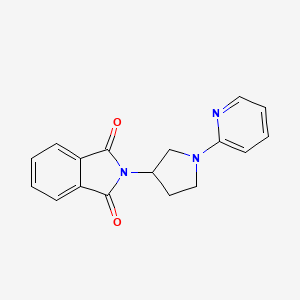
2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds, such as 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, have been detailed, showcasing methods for structural determination through NMR, DSC, DTA, TGA, UV–vis-NIR spectroscopic techniques, and X-ray diffraction. These studies highlight the compound's good transparency in the UV, visible, and NIR region, hinting at potential applications in nonlinear optics (NLO) due to its specific structural features and intermolecular interactions, as analyzed through Hirshfeld surface analysis (Prathap et al., 2017).
Biological Activities
Research into phthalimide derivatives, closely related to the compound , has revealed their potential in inhibiting tyrosinase, an enzyme involved in melanin production. A study found that certain derivatives exhibited higher tyrosinase inhibitory activity compared to the standard inhibitor, arbutin, suggesting potential uses in treating hyperpigmentation disorders (Then et al., 2018).
Chemosensor Applications
Another study focused on a phthalimide-based chemosensor for selective detection of Cu(II) ions in aqueous media. This research demonstrates the compound's utility in environmental monitoring and analytical chemistry, highlighting its specific interaction with copper ions leading to a colorimetric change, which is crucial for detecting metal contamination in various settings (Patil et al., 2019).
Photophysical Properties
Investigations into the photophysical properties of pyrimidine-phthalimide derivatives have shown that such compounds exhibit solid-state fluorescence and positive solvatochromism. These features are attributed to their twisted geometries and push-pull electronic effects, making them promising candidates for developing colorimetric pH sensors and logic gates (Yan et al., 2017).
properties
IUPAC Name |
2-(1-pyridin-2-ylpyrrolidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16-13-5-1-2-6-14(13)17(22)20(16)12-8-10-19(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJMDMNGLZYDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-fluorophenyl)methyl]-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B2727671.png)
![3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727672.png)
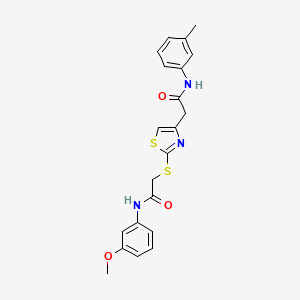
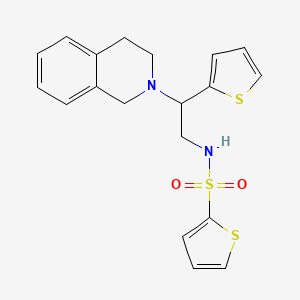
![N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2727675.png)
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime](/img/structure/B2727676.png)
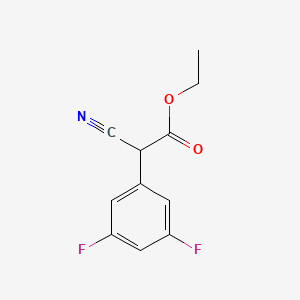
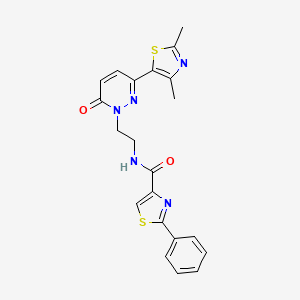
![7-(2-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2727681.png)
